An In-depth Technical Guide to 6-Formyl-2,2-dimethyl-1,3-benzodioxan: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Formyl-2,2-dimethyl-1,3-benzodioxan: Properties, Synthesis, and Applications
Introduction
6-Formyl-2,2-dimethyl-1,3-benzodioxan, a notable heterocyclic aldehyde, serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules. Its unique structural scaffold, which combines a protected catechol moiety with a reactive aldehyde group, makes it a versatile building block in medicinal chemistry and organic synthesis. This guide provides an in-depth exploration of its chemical and physical properties, outlines a probable synthetic pathway, discusses its reactivity, and highlights its applications, particularly in the development of novel therapeutic agents.
Nomenclature and Structure
-
Systematic Name: 2,2-Dimethyl-4H-1,3-benzodioxin-6-carboxaldehyde[1]
-
CAS Number: 54030-33-0[1]
-
Molecular Formula: C₁₁H₁₂O₃[2]
-
Molecular Weight: 192.21 g/mol [2]
The structure of 6-Formyl-2,2-dimethyl-1,3-benzodioxan features a benzene ring fused to a 1,3-dioxane ring, with a formyl group at the 6-position and two methyl groups at the 2-position of the dioxane ring. The 2,2-dimethyl substitution provides steric hindrance, enhancing the stability of the acetal group.
Physicochemical Properties
The physicochemical properties of 6-Formyl-2,2-dimethyl-1,3-benzodioxan are critical for its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| Physical State | Off-white solid | Generic SDS |
| Melting Point | 81 - 85 °C | Generic SDS |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents | Inferred |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton (downfield, ~9.8-10.0 ppm), the methylene protons of the dioxane ring, and the singlet for the two methyl groups.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the aldehyde (~190 ppm), the quaternary carbon of the acetal, the carbons of the benzene ring, the methylene carbon of the dioxane ring, and the methyl carbons.[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹, C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching bands for the dioxane ring.[3]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 192, corresponding to the molecular weight of the compound.[8]
Synthesis and Purification
The synthesis of 1,3-benzodioxanes commonly involves the acid-catalyzed condensation of a phenol with an aldehyde or ketone.[9] For 6-Formyl-2,2-dimethyl-1,3-benzodioxan, a plausible synthetic route starts from 4-hydroxybenzaldehyde and involves a two-step process.
Logical Synthesis Workflow
Caption: Proposed two-step synthesis of 6-Formyl-2,2-dimethyl-1,3-benzodioxan.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Hydroxy-3-(hydroxymethyl)benzaldehyde
-
To a solution of 4-hydroxybenzaldehyde in a suitable solvent (e.g., aqueous ethanol), add a base such as sodium hydroxide.
-
Cool the mixture in an ice bath and add formaldehyde solution dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature for several hours.
-
Acidify the reaction mixture to precipitate the product.
-
Filter, wash with cold water, and dry the crude 4-hydroxy-3-(hydroxymethyl)benzaldehyde.
Step 2: Synthesis of 6-Formyl-2,2-dimethyl-1,3-benzodioxan
-
Suspend 4-hydroxy-3-(hydroxymethyl)benzaldehyde in an excess of acetone, which acts as both a reagent and a solvent.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture with continuous removal of water (e.g., using a Dean-Stark apparatus) to drive the reaction to completion.
-
After the reaction is complete, cool the mixture and neutralize the acid catalyst.
-
Remove the excess acetone under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 6-Formyl-2,2-dimethyl-1,3-benzodioxan.
Key Reactions and Reactivity
The reactivity of 6-Formyl-2,2-dimethyl-1,3-benzodioxan is dominated by the aldehyde functional group.
Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[10] 6-Formyl-2,2-dimethyl-1,3-benzodioxan can react with a phosphonium ylide to form a substituted styrene derivative. This reaction is crucial for extending the carbon chain and introducing a double bond, which can be further functionalized.
Caption: Mechanism of the Wittig reaction with 6-Formyl-2,2-dimethyl-1,3-benzodioxan.[11]
Reduction
The aldehyde group can be readily reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is useful for introducing a hydroxymethyl group, which can then be used in further synthetic manipulations.
Oxidation
Oxidation of the aldehyde group to a carboxylic acid can be achieved using various oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent. This provides access to the corresponding benzoic acid derivative, a valuable intermediate in its own right.
Applications in Research and Drug Development
6-Formyl-2,2-dimethyl-1,3-benzodioxan is a key intermediate in the synthesis of various compounds with potential therapeutic applications.[2]
Logical Relationship of Applications
Caption: Applications of 6-Formyl-2,2-dimethyl-1,3-benzodioxan.
-
Bactericidal and Fungicidal Agents: The benzodioxan scaffold is present in numerous compounds with antimicrobial properties. 6-Formyl-2,2-dimethyl-1,3-benzodioxan serves as a precursor for the synthesis of novel bactericides and fungicides.[2]
-
Anti-AIDS Agents: This compound is an intermediate in the preparation of cycloSal-pronucleotides, which are a class of phosphate prodrugs designed to deliver nucleoside monophosphates into cells, a strategy employed in the development of antiviral agents, including those targeting HIV.[2]
Safety and Handling
Based on available safety data sheets for similar compounds, 6-Formyl-2,2-dimethyl-1,3-benzodioxan should be handled with care in a well-ventilated area. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
6-Formyl-2,2-dimethyl-1,3-benzodioxan is a valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its stable, protected catechol structure combined with a reactive aldehyde group allows for a wide range of chemical transformations. While further research is needed to fully elucidate all of its properties and applications, its role in the synthesis of bioactive molecules, including potential antimicrobial and antiviral agents, underscores its importance for researchers and drug development professionals.
References
-
Ahmed, B., et al. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1). [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Brent Kadrowski. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. [Link]
-
Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). 6-Formyl-2,2-dimethyl-1,3-benzodioxan. [Link]
-
NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-. NIST Chemistry WebBook. [Link]
Sources
- 1. Buy Online CAS Number 54030-33-0 - TRC - 6-Formyl-2,2-dimethyl-1,3-benzodioxan | LGC Standards [lgcstandards.com]
- 2. 6-Formyl-2,2-dimethyl-1,3-benzodioxan_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 3. 1,3-Benzodioxole-5-carboxylic acid [webbook.nist.gov]
- 4. 1,3-Benzodioxole(274-09-9) 1H NMR [m.chemicalbook.com]
- 5. 1,4-Benzodioxan(493-09-4) 1H NMR spectrum [chemicalbook.com]
- 6. 1,3-Benzodioxole(274-09-9) 13C NMR [m.chemicalbook.com]
- 7. 1,4-BENZODIOXAN-6-CARBOXALDEHYDE(29668-44-8) 13C NMR spectrum [chemicalbook.com]
- 8. 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)- [webbook.nist.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
